molecular formula C20H18 B1602176 1,6,7,10-Tetramethylfluoranthene CAS No. 138955-77-8

1,6,7,10-Tetramethylfluoranthene

Cat. No. B1602176
M. Wt: 258.4 g/mol
InChI Key: MLKKYAYAELBEJE-UHFFFAOYSA-N
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Description



  • 1,6,7,10-Tetramethylfluoranthene (1) is a solution-processable molecule and the smallest fragment of fullerene.

  • It has potential for large-scale synthesis.

  • Optical and electrochemical studies indicate high absorption range and an appropriate band gap, compatible with poly(3-hexylthiophene-2,5-diyl) (P3HT) as a donor.

  • Morphology shows uniform distribution of donor–acceptor molecules.





  • Synthesis Analysis



    • Synthesized using flash vacuum pyrolysis methodology (FVP) from a ring-forming step.

    • High-temperature conditions temporarily populate bent molecular geometries, allowing new C-C bonds along the rim.





  • Molecular Structure Analysis



    • 1,6,7,10-Tetramethylfluoranthene has a twisted polynuclear aromatic hydrocarbon structure.





  • Chemical Reactions Analysis



    • Efficient charge separation observed from donor and acceptor in photoluminescence studies.

    • Conventional organic solar cell (OSC) device structure using P3HT: 1 blend yields a power conversion efficiency (PCE) of up to 0.71%.




  • Scientific Research Applications

    Organic Electronics and Photophysics

    • Results : Studies have shown that TMFA-based OSCs exhibit promising performance, with improved power conversion efficiencies and stability . Further research is ongoing to optimize TMFA-based materials for practical applications.

    Synthetic Chemistry

    • Results : Total syntheses of natural products featuring the benzo[j]fluoranthene skeleton have been achieved using TMFA as a key intermediate . These synthetic pathways contribute to the development of novel materials and functional molecules.

    Photophysics and Fluorescence

    • Results : Detailed studies have revealed insights into TMFA’s excited-state behavior, fluorescence quantum yields, and interactions with solvents or other molecules . These findings contribute to fundamental understanding and potential sensor applications.

    Template-Directed Reactions

    • Results : Template-directed reactions involving TMFA have yielded novel cycloaddition products, expanding the toolbox of synthetic methods . These reactions have implications for designing functional materials.

    Heterocyclic Frameworks

    • Results : By incorporating TMFA into synthetic routes, scientists have accessed diverse heterocyclic structures with potential applications in drug discovery and materials science .

    Fullerene Fragments

    • Results : Preliminary studies indicate that TMFA-based OSCs hold promise for efficient energy conversion and scalability . Further optimization is underway.

    Safety And Hazards



    • No specific safety information found for 1,6,7,10-Tetramethylfluoranthene.

    • Always follow standard laboratory safety protocols.




  • Future Directions



    • Explore its use in organic solar cells and other optoelectronic applications.

    • Investigate scalability and stability for practical implementation.




    Please note that this analysis is based on available information, and further research may yield additional insights. 🌟


    properties

    IUPAC Name

    1,6,7,10-tetramethylfluoranthene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H18/c1-11-5-6-12(2)17-16(11)18-13(3)7-9-15-10-8-14(4)19(17)20(15)18/h5-10H,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MLKKYAYAELBEJE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C2C(=C(C=C1)C)C3=C(C=CC4=C3C2=C(C=C4)C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H18
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70568945
    Record name 1,6,7,10-Tetramethylfluoranthene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70568945
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    258.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1,6,7,10-Tetramethylfluoranthene

    CAS RN

    138955-77-8
    Record name 1,6,7,10-Tetramethylfluoranthene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70568945
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1,6,7,10-Tetramethylfluoranthene
    Reactant of Route 2
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    Reactant of Route 3
    1,6,7,10-Tetramethylfluoranthene
    Reactant of Route 4
    1,6,7,10-Tetramethylfluoranthene
    Reactant of Route 5
    1,6,7,10-Tetramethylfluoranthene
    Reactant of Route 6
    1,6,7,10-Tetramethylfluoranthene

    Citations

    For This Compound
    64
    Citations
    A Borchard, K Hardcastle, P Gantzel, JS Siegella - Tetrahedron letters, 1993 - Elsevier
    The structure and synthesis of the overcrowded polynuclear aromatic 1, 6, 7, 10-tetramethylfluoranthene, 1, is presented. The structures of 1 and 11 have been determined by X-ray …
    Number of citations: 33 www.sciencedirect.com
    J Patel, M Chauhan, M Aatif, A Sharma… - New Journal of …, 2017 - pubs.rsc.org
    In the present study, a novel solution-processable 1,6,7,10-tetramethylfluoranthene (1), as the smallest fragment of fullerene, is synthesized and systematically studied for use as a non-…
    Number of citations: 8 pubs.rsc.org
    EL Elliott, A Orita, D Hasegawa, P Gantzel… - Organic & …, 2005 - pubs.rsc.org
    The X-ray crystal structure and photophysical properties of 1,6,7,12,13,18,19,24-octamethylacenaphthyleno[b,l]tetraphenylene, which has been synthesized via a Diels–Alder reaction …
    Number of citations: 26 pubs.rsc.org
    KK Laali, T Okazaki, SE Galembeck… - The Journal of Organic …, 2001 - ACS Publications
    First examples of persistent oxidation dications from fluoranthene-PAHs namely 1,3,4,6,7,10-hexamethyl- 2 and 3,4-dichloro-1,6,7,10-tetramethylfluoranthene 3, benzo[k]fluoranthene 6, …
    Number of citations: 7 pubs.acs.org
    A Sygula, PW Rabideau - Journal of the American Chemical …, 2000 - ACS Publications
    Several attempts to improve the synthesis failed until Scott and co-workers applied flash vacuum pyrolysis methodology (FVP) to the ring-forming step. 2 This high-temperature (ca. 1000 …
    Number of citations: 183 pubs.acs.org
    RM Maag - 2012 - zora.uzh.ch
    As described in the previous chapter, synthetic approaches to 1 almost exclusively lead through fluoranthene derivatives. For the synthesis of 1 via FVP, 7, 10-disubstituted fluoranthene …
    Number of citations: 3 www.zora.uzh.ch
    TJ Seiders, EL Elliott, GH Grube… - Journal of the American …, 1999 - ACS Publications
    Synthesis of corannulene and alkyl corannulene derivatives has been accomplished using solution-phase chemistry. The key step in the synthesis is the coupling of benzylic bromides …
    Number of citations: 291 pubs.acs.org
    MK Pandey - iqac.pdpu.ac.in
    In organic semiconductors, the optical absorption is essential for the performance of organic photovoltaics. For the energy conversion, the absorption by the semiconductors generates …
    Number of citations: 0 iqac.pdpu.ac.in
    CP Kanth - 2020 - ir.pdpu.ac.in
    The quest of novel and improved materials for organic synthesis and energy harvesting is a continuous task encountered by researchers around the globe. In this direction efforts were …
    Number of citations: 2 ir.pdpu.ac.in
    A Sygula, PW Rabideau - Journal of the American Chemical …, 1999 - ACS Publications
    Corannulene (1), cyclopentacorannulene (2), and a C 30 H 12 semibuckminsterfullerene (3) have been prepared by non-pyrolytic methods employing bromomethyl/dibromomethyl and/…
    Number of citations: 133 pubs.acs.org

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